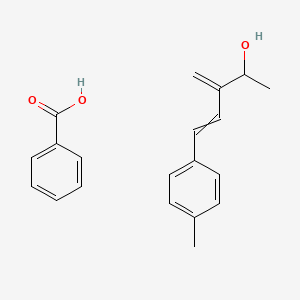
Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- is a chemical compound with the molecular formula C11H16OSi It is characterized by the presence of a benzenemethanol group attached to a 1-methylsilacyclobutyl ring
Métodos De Preparación
The synthesis of Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- involves several steps. One common method includes the reaction of benzenemethanol with a silacyclobutane derivative under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this process and optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzenemethanol group to a corresponding benzoic acid derivative.
Reduction: The compound can be reduced to form a simpler alcohol derivative.
Substitution: The silacyclobutyl ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- involves its interaction with specific molecular targets. The benzenemethanol group can engage in hydrogen bonding and other interactions with biological molecules, while the silacyclobutyl ring may influence the compound’s overall stability and reactivity. These interactions can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- can be compared with other similar compounds such as:
Benzenemethanol: Lacks the silacyclobutyl ring, making it less structurally complex.
Silacyclobutane derivatives: These compounds have similar ring structures but different functional groups.
Other benzenemethanol derivatives: Vary in the substituents attached to the benzene ring. The uniqueness of Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- lies in its combination of a benzenemethanol group with a silacyclobutyl ring, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
853654-20-3 |
|---|---|
Fórmula molecular |
C11H16OSi |
Peso molecular |
192.33 g/mol |
Nombre IUPAC |
[4-(1-methylsiletan-1-yl)phenyl]methanol |
InChI |
InChI=1S/C11H16OSi/c1-13(7-2-8-13)11-5-3-10(9-12)4-6-11/h3-6,12H,2,7-9H2,1H3 |
Clave InChI |
IHRRWOASLKBIPE-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CCC1)C2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Methylsulfanyl)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine](/img/structure/B14185843.png)

![(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane](/img/structure/B14185849.png)

![3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL](/img/structure/B14185859.png)




![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B14185888.png)



